mupinensisone
mupinensisone
Brand Name:
Vulcanchem
CAS No.:
152253-67-3
VCID:
VC0133269
InChI:
InChI=1S/C30H48O2/c1-25(2)22-10-13-30(7)23(28(22,5)12-11-24(25)32)9-8-20-21-18-26(3,19-31)14-15-27(21,4)16-17-29(20,30)6/h8,21-23,31H,9-19H2,1-7H3/t21-,22-,23+,26+,27+,28-,29+,30+/m0/s1
SMILES:
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C
Molecular Formula:
C30H48O2
Molecular Weight:
440.7 g/mol
mupinensisone
CAS No.: 152253-67-3
Main Products
VCID: VC0133269
Molecular Formula: C30H48O2
Molecular Weight: 440.7 g/mol
CAS No. | 152253-67-3 |
---|---|
Product Name | mupinensisone |
Molecular Formula | C30H48O2 |
Molecular Weight | 440.7 g/mol |
IUPAC Name | (4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one |
Standard InChI | InChI=1S/C30H48O2/c1-25(2)22-10-13-30(7)23(28(22,5)12-11-24(25)32)9-8-20-21-18-26(3,19-31)14-15-27(21,4)16-17-29(20,30)6/h8,21-23,31H,9-19H2,1-7H3/t21-,22-,23+,26+,27+,28-,29+,30+/m0/s1 |
Standard InChIKey | LZJSBKQYABASHG-OQYAAAAFSA-N |
Isomeric SMILES | C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)CO |
SMILES | CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C |
Canonical SMILES | CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C |
Appearance | Powder |
Synonyms | mupinensisone olean-3-oxo-29-ol |
PubChem Compound | 158802 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume